Synthesis Yield Advantage: 4-Methyl-3-nitrobenzonitrile vs. 2-Methyl-5-nitrobenzonitrile
In a controlled comparative study, the nitration of p-tolunitrile to yield 4-methyl-3-nitrobenzonitrile was compared directly to the analogous nitration of o-tolunitrile, which yields 2-methyl-5-nitrobenzonitrile [1]. The target compound was obtained with a significantly higher yield, demonstrating a clear process advantage for this specific regioisomer [1].
| Evidence Dimension | Synthetic Yield (Isolated Product) |
|---|---|
| Target Compound Data | 88.4% yield |
| Comparator Or Baseline | 2-Methyl-5-nitrobenzonitrile: 79.6% yield |
| Quantified Difference | Absolute yield increase of 8.8 percentage points (relative increase of 11.1%) |
| Conditions | Nitration of p-tolunitrile (vs. o-tolunitrile) using fuming nitric acid in concentrated sulfuric acid below 0°C [1]. |
Why This Matters
For large-scale procurement, an 8.8% yield advantage translates to significantly lower raw material costs and reduced waste generation per kilogram of product.
- [1] Wang, G.-X. (2008). Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile. Chemical Research and Application, 20(9), 1191-1193. View Source
